
1-(1-(Tert-butyl)-1h-pyrazol-4-yl)-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(Tert-butyl)-1h-pyrazol-4-yl)-N-methylmethanamine is an organic compound featuring a tert-butyl group attached to a pyrazole ring, which is further connected to a methylmethanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Tert-butyl)-1h-pyrazol-4-yl)-N-methylmethanamine typically involves the reaction of tert-butyl hydrazine with an appropriate ketone to form the pyrazole ring. This intermediate is then reacted with N-methylmethanamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
1-(1-(Tert-butyl)-1h-pyrazol-4-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted pyrazole derivatives.
科学的研究の応用
1-(1-(Tert-butyl)-1h-pyrazol-4-yl)-N-methylmethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(1-(Tert-butyl)-1h-pyrazol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1-(1-(Tert-butyl)-1h-pyrazol-3-yl)-N-methylmethanamine: Similar structure but with a different position of the tert-butyl group.
1-(1-(Tert-butyl)-1h-pyrazol-5-yl)-N-methylmethanamine: Another positional isomer with the tert-butyl group at the 5-position.
1-(1-(Isopropyl)-1h-pyrazol-4-yl)-N-methylmethanamine: Similar compound with an isopropyl group instead of a tert-butyl group.
Uniqueness
1-(1-(Tert-butyl)-1h-pyrazol-4-yl)-N-methylmethanamine is unique due to the presence of the tert-butyl group, which imparts steric hindrance and affects the compound’s reactivity and interaction with other molecules. This structural feature can influence the compound’s stability, solubility, and overall chemical behavior, making it distinct from its analogs.
特性
分子式 |
C9H17N3 |
|---|---|
分子量 |
167.25 g/mol |
IUPAC名 |
1-(1-tert-butylpyrazol-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H17N3/c1-9(2,3)12-7-8(5-10-4)6-11-12/h6-7,10H,5H2,1-4H3 |
InChIキー |
OUQVHAVEMJXRGH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1C=C(C=N1)CNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


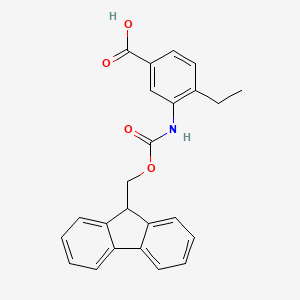
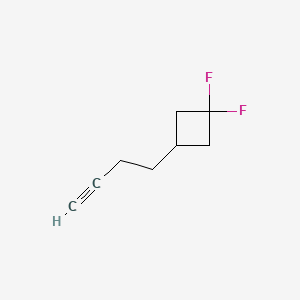
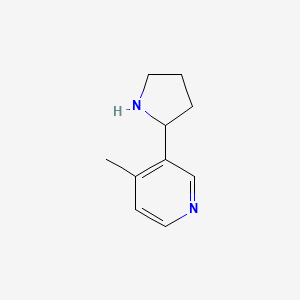

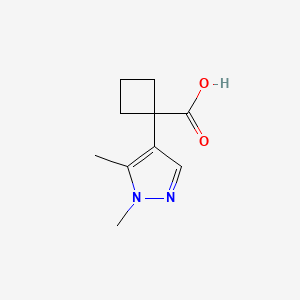
![1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one](/img/structure/B13581852.png)
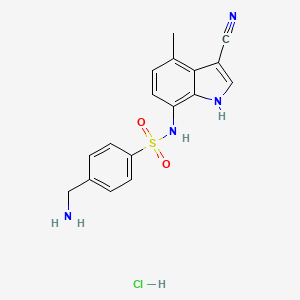
![2-[(4-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13581859.png)

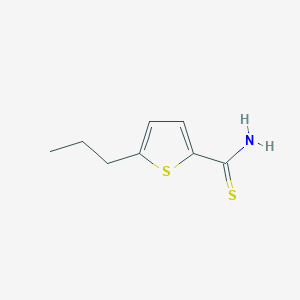
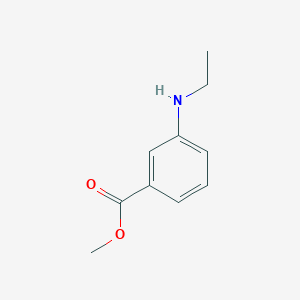
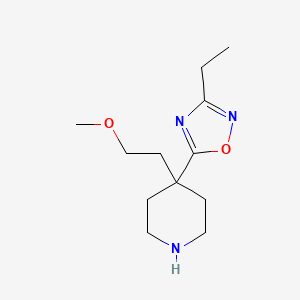
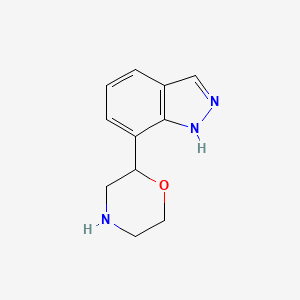
![1,4-Dimethyl-2-azabicyclo[2.2.1]heptane](/img/structure/B13581917.png)
